

Unveiling 3-Methoxyluteolin: A Journey from Discovery to Modern Research

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Methoxyluteolin

Cat. No.: B191863

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methoxyluteolin, a naturally occurring flavone, has garnered significant interest in the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the discovery, history, and key experimental findings related to this compound. We delve into its initial isolation, early characterization, and subsequent elucidation of its biological effects, including its anti-inflammatory, antioxidant, and anticancer properties. This document serves as a valuable resource for researchers by presenting quantitative data in structured tables, detailing experimental protocols, and visualizing complex biological pathways and workflows.

Discovery and Historical Perspective

The history of **3-methoxyluteolin** is intrinsically linked to the phytochemical exploration of medicinal plants. While the compound is now known to be present in various plant species, its initial discovery can be traced back to early 20th-century investigations of *Eriodictyon californicum*, commonly known as "Yerba Santa."

First Isolation from *Eriodictyon californicum*

The first documented isolation of **3-methoxyluteolin**, then named chrysoeriol, was reported by Frederick Belding Power and Frank Tutin in 1907 from the leaves of *Eriodictyon californicum*.

Their work, published in the Journal of the Chemical Society, Transactions, detailed the separation of various constituents from this plant, which had a history of use in traditional medicine. A subsequent paper by Frank Tutin and Hubert William Bentley Clewer in 1909 further elaborated on the chemical characterization of the constituents of Eriodictyon, providing more definitive evidence for the structure of chrysoeriol.

These pioneering studies laid the foundation for understanding the chemical diversity within the flavonoid class and established the natural origin of **3-methoxyluteolin**.

Early Chemical Synthesis

The unequivocal structural confirmation and the ability to produce larger quantities for further study were made possible through chemical synthesis. While early 20th-century synthetic methods for flavonoids were developing, a definitive first synthesis of **3-methoxyluteolin** (chrysoeriol) was a significant step in its scientific journey. Historical records point to early synthetic work on flavones and their derivatives in the first half of the 20th century, building upon the foundational methods of flavonoid synthesis developed by chemists of that era.

Physicochemical Properties

A summary of the key physicochemical properties of **3-methoxyluteolin** is presented in the table below.

Property	Value	Reference
IUPAC Name	2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-methoxychromen-4-one	PubChem
Synonyms	Chrysoeriol, 3'-O-Methyllyuteolin, Luteolin 3'-methyl ether	PubChem
Molecular Formula	C ₁₆ H ₁₂ O ₆	PubChem
Molecular Weight	300.26 g/mol	PubChem
Appearance	Yellow crystalline solid	
Melting Point	330-332 °C	

Natural Sources

Subsequent to its initial discovery in *Eriodictyon californicum*, **3-methoxyluteolin** (chrysoeriol) has been identified in a variety of other plant species. A selection of these natural sources is provided in the table below.

Plant Species	Family	Plant Part	Reference
<i>Andrographis paniculata</i>	Acanthaceae	Aerial parts	
<i>Artemisia annua</i>	Asteraceae	Leaves	
<i>Olea europaea</i>	Oleaceae	Leaves	
<i>Zeyheria montana</i>	Bignoniaceae	Leaves	
<i>Rhamnus</i> species	Rhamnaceae	Various	

Key Biological Activities and Mechanisms of Action

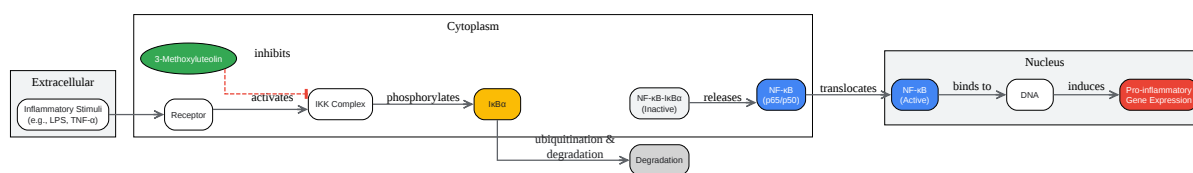
3-Methoxyluteolin has been the subject of numerous studies investigating its potential therapeutic applications. The following sections summarize some of the key reported biological activities and the underlying signaling pathways.

Anti-inflammatory Activity

3-Methoxyluteolin has demonstrated potent anti-inflammatory effects in various experimental models. Its mechanism of action often involves the modulation of key inflammatory pathways.

Studies have shown that **3-methoxyluteolin** can suppress the production of pro-inflammatory cytokines and enzymes. For instance, it has been reported to inhibit the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), as well as the release of cytokines such as tumor necrosis factor-alpha (TNF- α) and interleukin-6 (IL-6).

A central mechanism underlying the anti-inflammatory effects of **3-methoxyluteolin** is its ability to inhibit the nuclear factor-kappa B (NF- κ B) signaling pathway. NF- κ B is a critical transcription factor that regulates the expression of numerous genes involved in inflammation.



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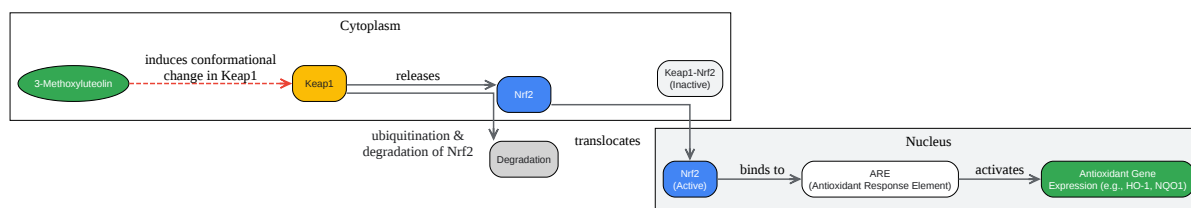
Caption: NF-κB Signaling Pathway Inhibition by **3-Methoxyluteolin**.

Antioxidant Activity

3-Methoxyluteolin exhibits significant antioxidant properties, which contribute to its protective effects against oxidative stress-related cellular damage.

The chemical structure of **3-methoxyluteolin**, with its multiple hydroxyl groups, allows it to effectively scavenge free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical and reactive oxygen species (ROS).

In addition to direct radical scavenging, **3-methoxyluteolin** can also enhance the cellular antioxidant defense system by upregulating the expression and activity of antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1) through the activation of the Nrf2-ARE pathway.



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Caption: Nrf2-ARE Pathway Activation by **3-Methoxyluteolin**.

Anticancer Activity

A growing body of evidence suggests that **3-methoxyluteolin** possesses anticancer properties, acting through various mechanisms to inhibit tumor growth and progression.

3-Methoxyluteolin can induce apoptosis (programmed cell death) in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family and activating caspases.

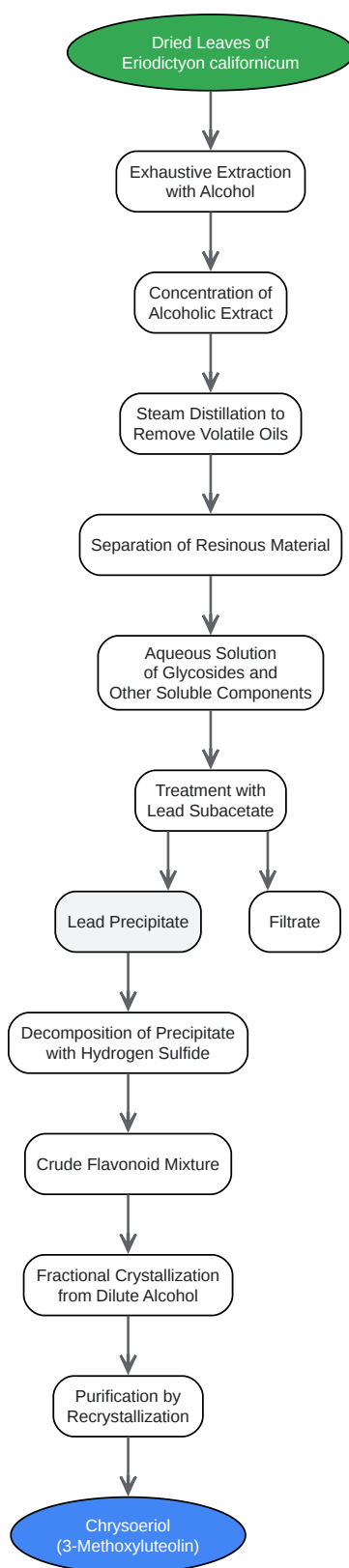
The compound has been shown to arrest the cell cycle at different phases (e.g., G1 or G2/M), thereby preventing the proliferation of cancer cells. This is often achieved by modulating the levels of cyclins and cyclin-dependent kinases (CDKs).

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the study of **3-methoxyluteolin**.

Isolation of 3-Methoxyluteolin (Chrysoeriol) from *Eriodictyon californicum* (Historical Method)

The following protocol is a summarized interpretation of the methods described in the early 20th-century publications by Power, Tutin, and Clewer.



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Caption: Historical Isolation Workflow for Chrysoeriol.

Methodology:

- **Extraction:** The dried and ground leaves of *Eriodictyon californicum* were exhaustively extracted with hot alcohol.
- **Concentration:** The resulting alcoholic extract was concentrated under reduced pressure to yield a thick syrup.
- **Steam Distillation:** The concentrated extract was subjected to steam distillation to remove essential oils.
- **Separation of Resin:** The non-volatile resinous material was separated from the aqueous solution.
- **Lead Subacetate Precipitation:** The aqueous solution was treated with a solution of lead subacetate to precipitate glycosides and other phenolic compounds.
- **Decomposition of the Lead Precipitate:** The collected precipitate was suspended in water and decomposed with a stream of hydrogen sulfide to remove the lead.
- **Isolation of Crude Flavonoids:** The lead sulfide was filtered off, and the filtrate was concentrated to yield a mixture of crude flavonoids.
- **Fractional Crystallization:** The crude mixture was subjected to fractional crystallization from dilute alcohol to separate the different flavonoid components.
- **Purification:** Chrysoeriol (**3-methoxyluteolin**) was further purified by repeated recrystallization from appropriate solvents.
- **Characterization:** The identity of the compound was confirmed by elemental analysis, melting point determination, and the formation of derivatives (e.g., acetyl and methyl ethers) with subsequent analysis of their properties.

DPPH Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is

accompanied by a color change from violet to yellow, which can be measured spectrophotometrically.

Protocol:

- Prepare a stock solution of **3-methoxyluteolin** in a suitable solvent (e.g., methanol or ethanol).
- Prepare a series of dilutions of the **3-methoxyluteolin** stock solution.
- Prepare a fresh solution of DPPH in the same solvent (typically around 0.1 mM).
- In a 96-well plate or cuvettes, add a specific volume of each **3-methoxyluteolin** dilution.
- Add a specific volume of the DPPH solution to each well/cuvette and mix well.
- Incubate the plate/cuvettes in the dark at room temperature for a specified time (e.g., 30 minutes).
- Measure the absorbance at a specific wavelength (typically around 517 nm) using a spectrophotometer.
- A control containing the solvent and DPPH solution, and a blank containing the solvent and the sample solution are also measured.
- The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = $[(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] \times 100$ where A_{control} is the absorbance of the control and A_{sample} is the absorbance of the sample.
- The IC_{50} value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the sample concentration.

Western Blot Analysis for NF- κ B Pathway Proteins

Principle: Western blotting is used to detect specific proteins in a sample. In the context of the NF- κ B pathway, it can be used to measure the levels of total and phosphorylated forms of key proteins like I κ B α and p65.

Protocol:

- **Cell Culture and Treatment:** Culture appropriate cells (e.g., macrophages) and treat them with an inflammatory stimulus (e.g., LPS) in the presence or absence of different concentrations of **3-methoxyluteolin** for a specific duration.
- **Protein Extraction:** Lyse the cells to extract total cellular proteins. Determine the protein concentration using a suitable method (e.g., BCA assay).
- **SDS-PAGE:** Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- **Protein Transfer:** Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
- **Blocking:** Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
- **Primary Antibody Incubation:** Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-phospho-I κ B α , anti-I κ B α , anti-phospho-p65, anti-p65, and a loading control like anti- β -actin) overnight at 4°C.
- **Washing:** Wash the membrane several times with a wash buffer (e.g., TBST) to remove unbound primary antibodies.
- **Secondary Antibody Incubation:** Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1-2 hours at room temperature.
- **Washing:** Wash the membrane again to remove unbound secondary antibodies.
- **Detection:** Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the resulting signal using an imaging system.
- **Analysis:** Quantify the band intensities using densitometry software and normalize the levels of the target proteins to the loading control.

Conclusion

From its initial discovery in the early 20th century to its current status as a promising bioactive compound, **3-methoxyluteolin** has a rich scientific history. The pioneering work of early phytochemists in isolating and characterizing this flavone from natural sources paved the way for extensive research into its biological activities. Modern studies have elucidated its mechanisms of action in key cellular processes related to inflammation, oxidative stress, and cancer. The detailed experimental protocols and pathway visualizations provided in this guide are intended to facilitate further research and development of **3-methoxyluteolin** as a potential therapeutic agent. As our understanding of its pharmacological properties continues to grow, so too will the opportunities to harness its potential for human health.

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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com